molecular formula C19H29N3O4S B2867437 N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-45-7

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2867437
CAS RN: 898415-45-7
M. Wt: 395.52
InChI Key: NHYNCPKQXOFSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as TIAM-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Spectral Studies

Research on similar compounds like N-acyl derivatives has been conducted to understand their structural dynamics and potential applications in material science. For instance, the synthesis and spectral analysis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes have been studied, revealing insights into their molecular structures through spectral and computational studies (Manimekalai & Sivakumar, 2010).

Polymerization Techniques

In the field of polymer science, N,N-dialkylacrylamides have been polymerized, exploring the effects of different substituents on polymer properties. Such studies contribute to the development of new materials with specific characteristics, applicable in biotechnology and nanotechnology (Kobayashi et al., 1999).

Drug Delivery Systems

Aminoalcohol based bis-(aminoalcohol)oxalamides have been explored for developing novel dermal and topical drug delivery vehicles. This research highlights the potential of organogels as carriers for non-steroidal anti-inflammatory drugs, demonstrating controlled release behaviors which can be fine-tuned by selecting appropriate gelator-FAE combinations (Uzan et al., 2016).

Novel Synthetic Pathways

Studies also include the development of novel synthetic pathways for creating di- and mono-oxalamides, offering new methods for synthesizing complex molecules that could have implications in pharmaceutical research and material science (Mamedov et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-14(2)21-19(24)18(23)20-12-11-16-6-4-5-13-22(16)27(25,26)17-9-7-15(3)8-10-17/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYNCPKQXOFSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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